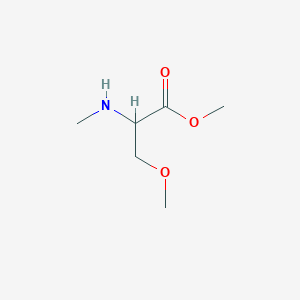

Methyl 3-methoxy-2-(methylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

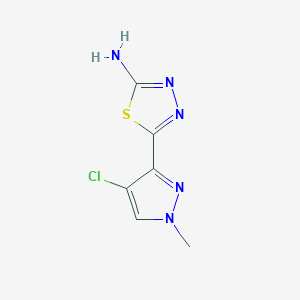

“Methyl 3-methoxy-2-(methylamino)propanoate” is a chemical compound with the molecular formula C6H13NO3. It is also known by other names such as “Methyl β-methoxypropionate”, “Methyl methoxypropionate”, and "Methyl 3-methoxypropionate" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-2-(methylamino)propanoate” can be represented by the InChI code: 1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“Methyl 3-methoxy-2-(methylamino)propanoate” has a molecular weight of 147.17 . Other physical and chemical properties such as boiling point, density, and refractive index can be found in databases like the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Synthetic Applications : Methyl 3-methoxy-2-(methylamino)propanoate is used as a precursor in the synthesis of complex molecules. For instance, it serves as a key intermediate in the development of novel phosphonate derivatives with potential applications as corrosion inhibitors. These molecules show significant efficiency in protecting mild steel in acidic environments, highlighting the chemical's utility in material science and industrial applications (Djenane et al., 2019).

Chemical Characterization and Analysis : Research has also focused on the chemical analysis and properties of related methylamino compounds. Studies on the kinetics and reaction products of methylamino derivatives with OH radicals provide insights into their environmental fate, potential atmospheric impact, and applications in atmospheric chemistry (Aschmann et al., 2011).

Environmental Implications and Applications

Atmospheric Chemistry : The reaction kinetics of compounds structurally related to Methyl 3-methoxy-2-(methylamino)propanoate with atmospheric radicals have been studied to understand their environmental behavior. Such research is critical in evaluating the atmospheric lifetime of these compounds and their role in air pollution (Barrera et al., 2019).

Pollution Control : Studies on the mobility and persistence of related methylamino compounds in the environment, such as in field lysimeters, help assess their potential impact on soil and groundwater. This research informs strategies for mitigating pollution and safeguarding environmental health (Bowman, 1988).

Pharmacological Research

Drug Synthesis and Bioactivity : While explicitly avoiding drug use and side effects, it's noteworthy that related methylamino compounds have been synthesized and evaluated for various pharmacological activities. These studies contribute to the development of new therapeutic agents, highlighting the broader implications of research on Methyl 3-methoxy-2-(methylamino)propanoate derivatives (Hirokawa et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-methoxy-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJQHNLDHDNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-2-(methylamino)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2798255.png)

![N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798258.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)

![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)

![Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2798269.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)

![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)